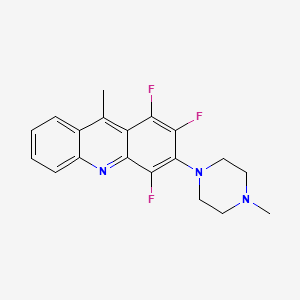

1,2,4-Trifluoro-9-methyl-3-(4-methylpiperazin-1-yl)acridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1,2,4-Trifluoro-9-methyl-3-(4-methylpiperazin-1-yl)acridine is a chemical compound with the molecular formula C19H18F3N3 and a molecular weight of 345.37 g/mol . This compound is known for its unique structure, which includes a trifluoromethyl group, a methyl group, and a piperazine ring attached to an acridine core.

Vorbereitungsmethoden

The synthesis of 1,2,4-Trifluoro-9-methyl-3-(4-methylpiperazin-1-yl)acridine involves several steps:

Starting Materials: The synthesis typically begins with the preparation of the acridine core, which can be derived from anthranilic acid or related compounds.

Methylation: The methyl group is introduced via methylation reactions using methyl iodide or dimethyl sulfate.

Piperazine Attachment: The piperazine ring is attached through nucleophilic substitution reactions, often using 1-methylpiperazine as the nucleophile.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Analyse Chemischer Reaktionen

1,2,4-Trifluoro-9-methyl-3-(4-methylpiperazin-1-yl)acridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding acridone derivatives.

Reduction: Reduction reactions using reducing agents like lithium aluminum hydride or sodium borohydride can convert the compound into its reduced forms.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1,2,4-Trifluoro-9-methyl-3-(4-methylpiperazin-1-yl)acridine has been investigated for its biological activities, including:

1. Anticancer Activity

Studies have indicated that compounds with acridine structures often exhibit anticancer properties. For instance, derivatives of acridine have shown effectiveness against various cancer cell lines, including prostate (PC3), leukemia (K562), cervical (HeLa), and lung (A549) cancer cells . The trifluoromethyl group enhances the lipophilicity of the molecule, potentially improving its ability to penetrate cell membranes.

2. Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Research on similar acridine derivatives has demonstrated effectiveness against both bacterial and fungal strains. For example, compounds with fluorinated groups have shown enhanced activity against resistant strains of bacteria and fungi .

3. Neuropharmacological Effects

The presence of a piperazine moiety may confer neuroactive properties to the compound. Piperazine derivatives are known for their anxiolytic and antidepressant effects. Preliminary studies on related compounds suggest that this compound could be explored further for its potential in treating neurological disorders .

Case Study 1: Anticancer Efficacy

In a study published in Frontiers in Chemistry, researchers synthesized several acridine derivatives and evaluated their anticancer activities. The results indicated that some derivatives exhibited significant cytotoxic effects on cancer cell lines at low concentrations (5 µg/ml), comparable to established chemotherapeutics like doxorubicin . This highlights the potential of this compound as a candidate for further development.

Case Study 2: Antimicrobial Activity

A comparative study on various trifluoromethyl-containing compounds demonstrated that certain derivatives showed promising antifungal activity against Candida albicans and Aspergillus niger. The study found that modifications to the acridine structure significantly influenced the antimicrobial potency . This suggests that this compound could be optimized for enhanced efficacy.

Wirkmechanismus

The mechanism of action of 1,2,4-Trifluoro-9-methyl-3-(4-methylpiperazin-1-yl)acridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The piperazine ring can interact with various receptors and enzymes, modulating their activity. These interactions can lead to changes in cellular processes, making the compound useful in studying biological mechanisms and developing new drugs .

Vergleich Mit ähnlichen Verbindungen

1,2,4-Trifluoro-9-methyl-3-(4-methylpiperazin-1-yl)acridine can be compared with other similar compounds, such as:

1,2,4-Trifluoro-9-methylacridine: Lacks the piperazine ring, resulting in different chemical and biological properties.

9-Methyl-3-(4-methylpiperazin-1-yl)acridine: Lacks the trifluoromethyl groups, affecting its lipophilicity and reactivity.

1,2,4-Trifluoroacridine: Lacks both the methyl and piperazine groups, leading to distinct chemical behavior.

The unique combination of trifluoromethyl, methyl, and piperazine groups in this compound makes it a valuable compound for various scientific applications.

Biologische Aktivität

1,2,4-Trifluoro-9-methyl-3-(4-methylpiperazin-1-yl)acridine is a synthetic compound with notable biological activity, particularly in cancer research. This article reviews its synthesis, biological mechanisms, and potential therapeutic applications based on recent studies.

- Molecular Formula : C19H18F3N3

- Molecular Weight : 345.37 g/mol

- LogP : 4.43 (indicates lipophilicity)

- Polar Surface Area : 15.38 Ų

These properties suggest that the compound has a significant ability to penetrate cell membranes, which is crucial for its biological activity.

Synthesis

The synthesis of this compound typically involves:

- Preparation of the Acridine Core : Derived from anthranilic acid.

- Methylation : Introduction of the methyl group via methyl iodide.

- Piperazine Attachment : Achieved through nucleophilic substitution reactions using 1-methylpiperazine .

The compound's mechanism of action is primarily linked to its ability to intercalate with DNA due to its planar aromatic structure. This interaction can disrupt DNA replication and transcription processes, leading to apoptosis in cancer cells. The trifluoromethyl group enhances its lipophilicity, facilitating cellular uptake and interaction with various biological targets .

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent:

- Inhibition of Cell Growth : In vitro tests demonstrated that derivatives of acridine, including this compound, exhibited significant growth inhibition in various cancer cell lines (e.g., MCF7 breast cancer cells and DU-145 prostate cancer cells). The observed IC50 values ranged from 0.52 µM to 0.83 µM against topoisomerase enzymes .

| Compound | IC50 (µM) | Target |

|---|---|---|

| This compound | 0.52 | Topoisomerase IIB |

| Doxorubicin | 0.83 | Topoisomerase IIB |

Mechanistic Studies

Cell-cycle analysis revealed that treatment with this compound led to G2/M phase arrest and induced pro-apoptotic activity in treated cells . Molecular dynamics simulations indicated optimal binding interactions between the compound and target proteins, supporting its role as a potential therapeutic agent.

Comparison with Similar Compounds

The unique combination of functional groups in this compound distinguishes it from other acridine derivatives:

- 1,2,4-Trifluoroacridine : Lacks the piperazine moiety.

- 9-Methylacridine : Does not contain trifluoromethyl groups.

This structural diversity affects their biological activities and therapeutic potentials.

Eigenschaften

IUPAC Name |

1,2,4-trifluoro-9-methyl-3-(4-methylpiperazin-1-yl)acridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18F3N3/c1-11-12-5-3-4-6-13(12)23-18-14(11)15(20)16(21)19(17(18)22)25-9-7-24(2)8-10-25/h3-6H,7-10H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUWSKUKVSSSWGK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C(=C(C2=NC3=CC=CC=C13)F)N4CCN(CC4)C)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18F3N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.